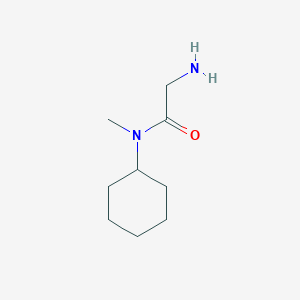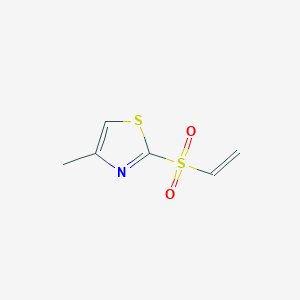
2-(Ethenesulfonyl)-4-methyl-1,3-thiazole
概要
説明
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, spectral properties, reactivity, stability, etc .科学的研究の応用
Corrosion Inhibition
Thiazole derivatives have been studied extensively for their corrosion inhibition properties. Quantum chemical and molecular dynamics simulation studies have been conducted to predict the corrosion inhibition performances of thiazole derivatives on iron metal surfaces. These studies involve calculating quantum chemical parameters and binding energies on metal surfaces to understand the interaction strength between the metal surface and the molecules, providing insights into their effectiveness as corrosion inhibitors (Kaya et al., 2016).
Organic Photovoltaics
In the field of organic photovoltaics, the interaction between thiazole derivatives and other materials has been investigated to improve solar cell performance. For instance, the protonation reactions between certain materials and thiazole derivatives can lead to poor solar cell performance due to barriers for charge extraction. Research has shown that using alternative contact materials can eliminate these deleterious interactions, resulting in substantial improvements in solar cell performance (García et al., 2012).
Antimicrobial Activities
Thiazole derivatives have also been synthesized and evaluated for their antimicrobial activities against various types of bacteria and fungi. Structural elucidation and molecular modeling studies have been conducted to understand the relationship between the chemical structure of thiazole derivatives and their biological activities. These studies aim to evaluate the potential of thiazole derivatives as antimicrobial agents (Althagafi et al., 2019).
Synthesis and Applications in Organic Chemistry
Thiazole derivatives are synthesized using various chemical reactions and are used as intermediates in the synthesis of other organic compounds. Research has focused on developing efficient and green synthesis methods for thiazole derivatives, exploring their reactivity with different nucleophiles, and understanding their potential applications in organic chemistry (Turov & Drach, 2008).
Antifungal Activity and Crystal Structure Analysis
Some thiazole derivatives have been synthesized, characterized, and tested for their antifungal activities. Crystal structure analysis and density functional theory (DFT) studies provide insights into the molecular structure and potential biological activities of these compounds, helping to establish structure-activity relationships (Zhai et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-ethenylsulfonyl-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-3-11(8,9)6-7-5(2)4-10-6/h3-4H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSHMGDAMSNHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)S(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1517921.png)
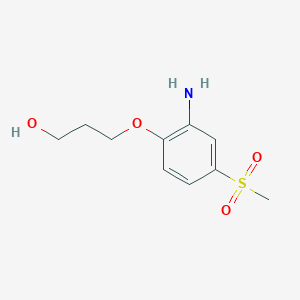
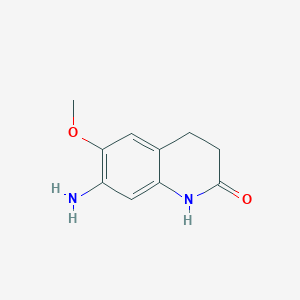
![N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B1517926.png)
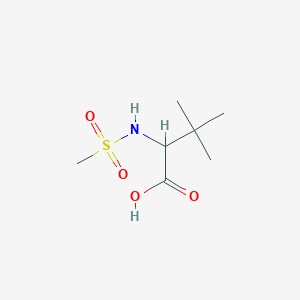

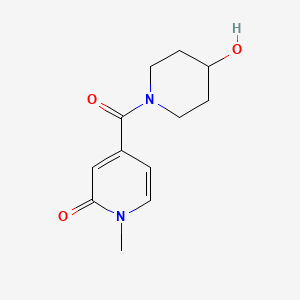

![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)
![2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1517936.png)
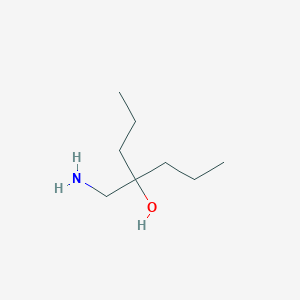
![3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1517940.png)

